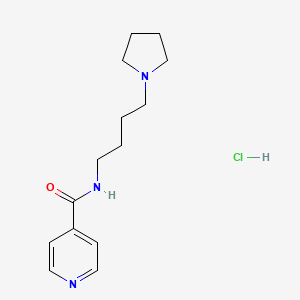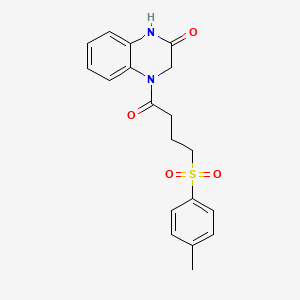
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound involved in various synthetic and structural analyses in scientific research. Its derivatives and related compounds have been the subject of extensive studies due to their potential biological and pharmacological significance.
Regioselective Synthesis :
- The compound is involved in the switchable and highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. These compounds have a wide range of physical and pharmaceutical applications and can be prepared by cyclocondensation of o-phenylenediamines and aroylpyruvates. The study developed methodologies enabling the switching of 3,4-dihydroquinoxalin-2(1H)-one regioselectivity in a predictable manner, proposing a mechanism for the regioselectivity and offering a guide for choosing optimal reaction conditions (Dobiáš et al., 2017).
Anticancer Properties :
- Related quinoxalin-2(1H)-one derivatives have shown promising anticancer properties. They inhibited tumor growth, disrupted tumor vasculature, and induced apoptosis in tumor cells without apparent toxicity, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Aggregation-Induced Emission (AIE) Activity :
- Derivatives of quinoxalin-2(1H)-one have been synthesized to exhibit enhanced AIE activity compared to their parent compounds. This study provides insight into the AIE mechanism, which differs considerably between the parent compound and its derivatives, contributing to the understanding of excited state intramolecular proton transfer (ESIPT) processes (Wu et al., 2015).
Antiradical Properties :
- Synthesized derivatives of quinoxalin-2(1H)-one have been evaluated for their antiradical activity. The study found that certain derivatives exhibit high antiradical activity, contributing to the understanding of the compound's potential as an antioxidant (Mieriņa et al., 2014).
Antitubercular Potency :
- A series of quinoxalin-2(1H)-one derivatives have been evaluated for their antitubercular potency, showing significant inhibitory effects on Mycobacterium tuberculosis. This research highlights the compound's potential in antitubercular therapy (Das et al., 2010).
Antioxidant Activities :
- Biologically interesting derivatives of quinoxalin-2(1H)-one have been synthesized and evaluated for their antioxidant properties, indicating their potential in combating oxidative stress (Pandit et al., 2015).
Propiedades
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-14-8-10-15(11-9-14)26(24,25)12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMFIDNTFMNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627307.png)
![(5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2627309.png)
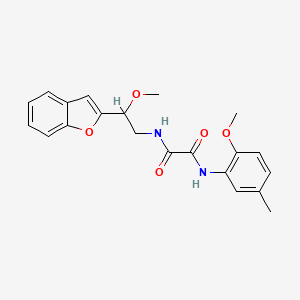
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)

![4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2627317.png)
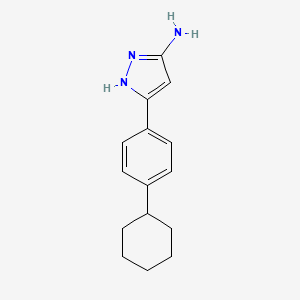
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2627321.png)
![4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2627322.png)
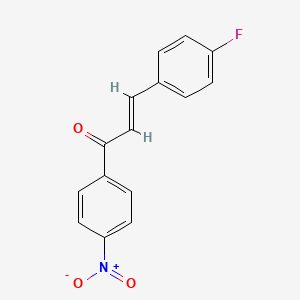
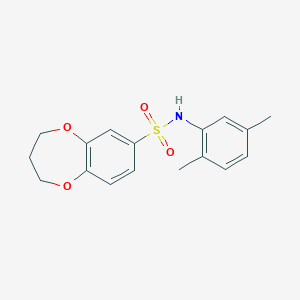
![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate](/img/structure/B2627326.png)

